![molecular formula C23H25ClN4O5S B2552926 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217245-90-3](/img/structure/B2552926.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O5S and its molecular weight is 504.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a morpholinoethyl group, and a nitrophenyl substituent. These structural components contribute to its biological properties.
Chemical Structure
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 385.87 g/mol
- CAS Number : Not specified
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
In Vitro Studies
-
Cell Lines Tested :
- A549 : Human lung carcinoma
- HCC827 : Non-small cell lung cancer
- NCI-H358 : Another lung cancer line
-
Assays Conducted :
- MTS cytotoxicity assays
- BrdU proliferation assays
- Findings :
The mechanism through which this compound exerts its antitumor effects may involve the activation of key regulatory proteins such as p53, leading to cell cycle arrest and apoptosis .
Key Pathways Affected
- Cell Cycle Regulation : Induces G2/M phase arrest.
- Apoptosis Induction : Promotes programmed cell death through modulation of apoptotic pathways involving Bcl-2 and Bax proteins.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
-
Tested Organisms :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
-
Assay Methodology :
- Broth microdilution tests were performed to determine minimum inhibitory concentrations (MICs).
- Results :
Summary of Biological Activities
Activity Type | Target Cells/Organisms | IC50 Values | Mechanism |
---|---|---|---|
Antitumor | A549, HCC827, NCI-H358 | 2.12 - 6.75 µM | Cell cycle arrest via p53 activation |
Antimicrobial | S. aureus, E. coli | Not specified | Disruption of bacterial cell function |
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of various benzothiazole derivatives for their biological activities, including this compound. The results indicated that modifications in the substituents significantly influenced both the potency and selectivity against different cancer cell lines and microbial strains .
Aplicaciones Científicas De Investigación
Research on this compound indicates several promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies show that they can effectively inhibit the growth of various bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Potential
The anticancer properties of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride have been explored in various studies. It has been shown to induce apoptosis in several cancer cell lines through mechanisms such as caspase activation and modulation of gene expression related to cell survival.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
A549 | 25 |
Case Studies
-
Antimicrobial Efficacy Study:
A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against multiple pathogens, supporting its potential as a lead compound for developing new antibiotics. -
Anticancer Activity Investigation:
Another study focused on the anticancer effects against breast cancer cell lines, revealing increased apoptosis rates and reduced cell viability following treatment with the compound. This highlights its therapeutic potential in oncology.
Propiedades
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S.ClH/c1-31-19-6-7-20-21(16-19)33-23(24-20)26(10-9-25-11-13-32-14-12-25)22(28)8-5-17-3-2-4-18(15-17)27(29)30;/h2-8,15-16H,9-14H2,1H3;1H/b8-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAYFWUCKITKV-HAAWTFQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.